[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine
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Overview
Description
[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine is a bicyclic organic compound known for its unique structure and versatile applications. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO or triethylenediamine. This compound is widely used in organic synthesis, catalysis, and various industrial processes due to its strong nucleophilic and basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde and a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable solvents and catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions such as the Morita-Baylis-Hillman reaction and other nucleophilic activation processes
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its catalytic properties
Mechanism of Action
The mechanism of action of [(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine involves its strong nucleophilic and basic nature. It can act as a catalyst by donating electron pairs to electrophilic centers, facilitating various chemical transformations. The compound’s bicyclic structure provides stability and enhances its reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
1,4-diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic and basic properties
Quinuclidine: Another bicyclic amine with comparable reactivity and applications in organic synthesis
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): A strong base used in various chemical reactions, similar to [(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine
Uniqueness
This compound stands out due to its specific stereochemistry and enhanced reactivity. Its unique structure allows for selective interactions with various substrates, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C7H15N3 |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2/t7-/m1/s1 |
InChI Key |
XFLLSEJNVPFMEF-SSDOTTSWSA-N |
Isomeric SMILES |
C1CN2CCN1C[C@H]2CN |
Canonical SMILES |
C1CN2CCN1CC2CN |
Origin of Product |
United States |
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